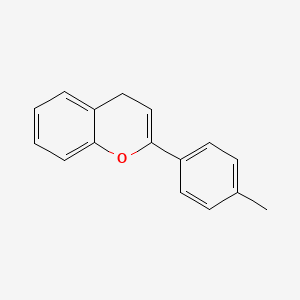
2-(4-Methylphenyl)-4H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)-4H-chromene: is a heterocyclic compound that belongs to the family of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the p-tolyl group in the 2-position of the chromene ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 2-(p-Tolyl)-4H-chromene involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of p-tolualdehyde with a suitable phenol derivative in the presence of an acid catalyst can yield the desired chromene compound.
Aldol Condensation: Another method involves the aldol condensation of p-tolualdehyde with a β-keto ester, followed by cyclization to form the chromene ring.
Industrial Production Methods: Industrial production of 2-(p-Tolyl)-4H-chromene typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(p-Tolyl)-4H-chromene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-(p-Tolyl)-4H-chromene can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of chromene-2-carboxylic acid derivatives.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of halogenated chromene derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(p-Tolyl)-4H-chromene is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is studied for its ability to interact with biological targets and pathways.
Medicine: Due to its biological activities, 2-(p-Tolyl)-4H-chromene is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery for treating various diseases.
Industry: In the industrial sector, 2-(p-Tolyl)-4H-chromene is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to modulate inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
2-(p-Tolyl)-4H-benzopyran: Similar in structure but with a benzopyran ring instead of a chromene ring.
2-(p-Tolyl)-4H-quinoline: Contains a quinoline ring, offering different chemical properties and biological activities.
2-(p-Tolyl)-4H-coumarin: Features a coumarin ring, known for its anticoagulant properties.
Uniqueness: 2-(p-Tolyl)-4H-chromene stands out due to its unique combination of the chromene ring and the p-tolyl group. This combination enhances its chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
66715-21-7 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4H-chromene |
InChI |
InChI=1S/C16H14O/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-9,11H,10H2,1H3 |
Clé InChI |
MJTCSCOWIKIGIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CCC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)






